8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride involves multiple steps. The starting material is theophylline, which undergoes alkylation with benzyl chloride to form 8-benzyltheophylline. This intermediate is then reacted with 2-(ethyl(2-hydroxyethyl)amino)ethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving recrystallization and purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating respiratory conditions and its mechanism of action as a bronchodilator.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The compound exerts its effects primarily by acting as a selective A1 adenosine receptor antagonist. This action leads to bronchodilation by relaxing the smooth muscles in the airways. The molecular targets include adenosine receptors, and the pathways involved are related to cyclic AMP (cAMP) signaling .
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another xanthine derivative with bronchodilator properties.
Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.
Caffeine: A well-known xanthine derivative with stimulant effects.
Uniqueness
8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride is unique due to its specific substitution pattern, which enhances its selectivity for A1 adenosine receptors and its bronchodilator efficacy. This makes it particularly effective in treating bronchial asthma compared to other xanthine derivatives .
Properties
Molecular Formula |
C20H30ClN5O3 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C20H29N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,17-18,26H,4,10-14H2,1-3H3;1H |
InChI Key |
IUFTYFZYMRNTRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN1C2C(N=C1CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)CCO.Cl |
Origin of Product |
United States |
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